tetranor-PGDM-d6

Descripción

Propiedades

IUPAC Name |

8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-2,2,3,3,4,4-hexadeuterio-6-oxooctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-12,14,19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,14+/m1/s1/i1D2,2D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJBSPJILLFAIC-OSZDNXCMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

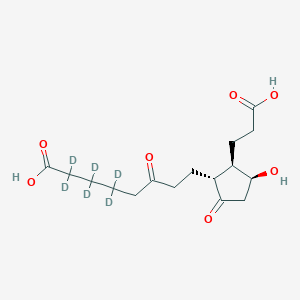

C1C(C(C(C1=O)CCC(=O)CCCCC(=O)O)CCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)CCC(=O)O)C([2H])([2H])C([2H])([2H])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Tetranor-PGDM-d6: Function and Application in Prostaglandin D2 Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tetranor-prostaglandin DM-d6 (tetranor-PGDM-d6), its function as an internal standard, and its application in the quantification of tetranor-PGDM, a key biomarker for prostaglandin D2 (PGD2) biosynthesis. This document delves into the biochemical pathways, analytical methodologies, and quantitative data relevant to researchers in immunology, inflammation, and drug development.

Core Concepts: Understanding Tetranor-PGDM and its Deuterated Analog

Tetranor-PGDM (9α-hydroxy-11,15-dioxo-2,3,4,5-tetranor-prostan-1,20-dioic acid) is a major, chemically stable urinary metabolite of prostaglandin D2 (PGD2).[1][2] PGD2 is a lipid mediator synthesized from arachidonic acid by the action of cyclooxygenase (COX) and PGD synthases (hematopoietic PGD synthase [H-PGDS] and lipocalin-type PGD synthase [L-PGDS]).[3] PGD2 plays a crucial role in a variety of physiological and pathological processes, including allergic reactions, inflammation, sleep regulation, and inhibition of platelet aggregation.[4] Due to the short half-life of PGD2 in circulation, direct measurement is challenging. Therefore, the quantification of its stable metabolites, such as tetranor-PGDM, in urine provides a reliable method to assess systemic PGD2 production.[1]

Tetranor-PGDM-d6 is a deuterated analog of tetranor-PGDM, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry. When added to a biological sample at a known concentration at the beginning of the sample preparation process, tetranor-PGDM-d6 co-elutes with the endogenous, non-labeled tetranor-PGDM. Any sample loss or variation in ionization efficiency during the analytical procedure will affect both the analyte and the internal standard equally. This allows for accurate quantification by calculating the ratio of the analyte's signal to the internal standard's signal, a technique known as isotope dilution mass spectrometry.

Prostaglandin D2 Synthesis and Metabolism

The biosynthesis of PGD2 begins with the release of arachidonic acid from the cell membrane, which is then converted to the unstable intermediate prostaglandin H2 (PGH2) by COX-1 or COX-2. PGH2 is subsequently isomerized to PGD2 by either H-PGDS or L-PGDS. PGD2 is then rapidly metabolized in the body. One of the major metabolic pathways involves a series of enzymatic reactions, including oxidation and beta-oxidation, leading to the formation of tetranor-PGDM, which is then excreted in the urine.

Prostaglandin D2 Signaling Pathway

PGD2 exerts its biological effects by binding to two distinct G protein-coupled receptors: the DP1 receptor (PTGDR) and the DP2 receptor (CRTH2). Activation of the DP1 receptor is coupled to a Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP) levels. In contrast, activation of the DP2 receptor is coupled to a Gi alpha subunit, resulting in a decrease in cAMP and an increase in intracellular calcium. These divergent signaling pathways mediate the diverse and sometimes opposing effects of PGD2.

Quantitative Data of Urinary Tetranor-PGDM

The concentration of tetranor-PGDM in urine is a valuable biomarker for assessing PGD2 production in various physiological and pathological conditions. The following tables summarize reported urinary tetranor-PGDM levels in healthy individuals and in patients with different diseases.

| Population | Mean Urinary Tetranor-PGDM (ng/mg creatinine) | Reference(s) |

| Healthy Controls | 11.5 ± 1.7 | |

| Healthy Controls | 2.44 (median) |

| Disease State | Mean Urinary Tetranor-PGDM (ng/mg creatinine) | Key Findings | Reference(s) |

| Systemic Mastocytosis | 37.2 ± 2.1 | Significantly higher than healthy controls, indicating mast cell activation. | |

| Rheumatoid Arthritis | 20.0 ± 2.5 | Significantly higher than healthy controls, suggesting mast cell involvement. | |

| Food Allergy | Significantly higher than healthy controls and other allergic diseases. | Levels correlate with the severity of allergic symptoms. | |

| Aspirin-Intolerant Asthma | - | Urinary levels are elevated. | |

| Severe Asthma (T2-high) | - | Elevated urinary levels are associated with Type 2 inflammation. | |

| COPD | Significantly higher than non-smoking healthy volunteers. | Indicates a role for PGD2 in the inflammatory processes of COPD. |

Experimental Protocols

Quantification of Urinary Tetranor-PGDM by LC-MS/MS

This protocol outlines a general procedure for the quantification of tetranor-PGDM in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with tetranor-PGDM-d6 as an internal standard.

5.1.1. Materials and Reagents

-

Tetranor-PGDM analytical standard

-

Tetranor-PGDM-d6 internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Microcentrifuge tubes

-

Autosampler vials

5.1.2. Sample Preparation

-

Thaw Urine Samples: Thaw frozen urine samples at room temperature.

-

Spike with Internal Standard: To a 100 µL aliquot of each urine sample (calibrator, quality control, or unknown), add 10 µL of a known concentration of tetranor-PGDM-d6 in methanol. Vortex briefly.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube. Vortex vigorously for 30 seconds.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.

-

Solid-Phase Extraction (SPE) (Optional but Recommended for Cleaner Samples):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

-

Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

-

Elute the analyte and internal standard with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL of 10% acetonitrile in water with 0.1% formic acid).

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

5.1.3. LC-MS/MS Conditions (Example)

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate tetranor-PGDM from other urinary components (e.g., 10-90% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both tetranor-PGDM and tetranor-PGDM-d6.

5.1.4. Data Analysis

-

Peak Integration: Integrate the peak areas for the selected MRM transitions of both the analyte and the internal standard.

-

Response Ratio Calculation: Calculate the ratio of the peak area of tetranor-PGDM to the peak area of tetranor-PGDM-d6 for each sample.

-

Calibration Curve: Construct a calibration curve by plotting the response ratio of the calibration standards against their known concentrations. Perform a linear regression analysis.

-

Quantification: Determine the concentration of tetranor-PGDM in the unknown samples by interpolating their response ratios from the calibration curve.

Conclusion

Tetranor-PGDM-d6 is an indispensable tool for the accurate and precise quantification of urinary tetranor-PGDM. As the major urinary metabolite of PGD2, tetranor-PGDM serves as a critical biomarker for understanding the role of PGD2 in health and disease. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the PGD2 pathway and its implications in various pathological conditions. The use of deuterated internal standards like tetranor-PGDM-d6 in conjunction with sensitive analytical techniques such as LC-MS/MS will continue to be pivotal in advancing our knowledge in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin D2 - Wikipedia [en.wikipedia.org]

The Gold Standard for Prostaglandin D2 Monitoring: A Technical Guide to Tetranor-PGDM-d6 as a Stable Isotope Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tetranor-prostaglandin DM-d6 (tetranor-PGDM-d6) and its critical role as a stable isotope-labeled internal standard in the accurate quantification of tetranor-PGDM, a major urinary metabolite of prostaglandin D2 (PGD2). The precise measurement of tetranor-PGDM is essential for understanding the pathophysiology of various inflammatory and allergic diseases, making tetranor-PGDM-d6 an indispensable tool in clinical and pharmaceutical research.

Introduction to Tetranor-PGDM and the Need for a Reliable Internal Standard

Prostaglandin D2 (PGD2) is a key lipid mediator synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. It is prominently involved in allergic responses, inflammation, and sleep regulation.[1] Due to its short half-life in circulation, direct measurement of PGD2 is not a reliable indicator of its systemic production. Instead, researchers turn to its more stable downstream metabolites in urine, of which 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (tetranor-PGDM) is a major and abundant product.[2][3] The quantification of urinary tetranor-PGDM serves as a valuable biomarker for endogenous PGD2 synthesis.[2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as tetranor-PGDM-d6, is crucial for accurate and precise quantification by LC-MS/MS. Tetranor-PGDM-d6 is chemically identical to the endogenous analyte but has a higher molecular weight due to the incorporation of six deuterium atoms. This allows it to be distinguished by the mass spectrometer while co-eluting chromatographically with the unlabeled tetranor-PGDM. By adding a known amount of tetranor-PGDM-d6 to each sample at the beginning of the sample preparation process, it effectively normalizes for any variability in extraction efficiency, matrix effects, and instrument response, thereby ensuring the reliability of the quantitative results.

Prostaglandin D2 Metabolic Pathway

The biosynthesis of PGD2 begins with the liberation of arachidonic acid from the cell membrane. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase enzymes (COX-1 and COX-2). PGH2 is subsequently isomerized to PGD2 by PGD synthases. PGD2 is then metabolized to various products, including the major urinary metabolite, tetranor-PGDM.

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of urinary tetranor-PGDM using tetranor-PGDM-d6 as an internal standard. Two common sample preparation techniques are described: a manual offline solid-phase extraction (SPE) and a high-throughput online SPE method.

Offline Solid-Phase Extraction (SPE) of Urinary Tetranor-PGDM

This protocol is adapted for the extraction of prostaglandins from urine using Oasis HLB SPE cartridges.[4]

Materials:

-

Oasis HLB (30 mg, 1 cc) SPE cartridges

-

Urine samples

-

tetranor-PGDM-d6 internal standard solution

-

Methanol

-

Acetonitrile

-

Water, HPLC grade

-

Formic acid

-

Hexane

-

Nitrogen gas evaporator

-

Centrifuge

Procedure:

-

Sample Pre-treatment: Thaw frozen urine samples to room temperature and centrifuge at 3000 rpm for 10 minutes to pellet any sediment.

-

Internal Standard Spiking: To 0.4 mL of the urine supernatant, add a known amount of tetranor-PGDM-d6 internal standard solution.

-

Acidification: Acidify the sample by adding 0.4 mL of 0.1% (v/v) formic acid in water.

-

SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of hexane to remove non-polar impurities.

-

Elution: Elute the prostaglandins from the cartridge with 1 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the dried residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Online SPE-LC-MS/MS for High-Throughput Analysis

This method allows for the simultaneous quantification of tetranor-PGDM and tetranor-PGEM and is suitable for a large number of samples.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system with an online SPE module

-

A triple quadrupole mass spectrometer

LC-MS/MS Parameters:

| Parameter | Value |

| LC Column | ACCQ-TAG Ultra C18 (1.7 µm, 100 mm × 2.1 mm I.D.) |

| Mobile Phase A | 10 mM ammonium carbonate with 0.1% ammonium hydroxide in water |

| Mobile Phase B | 0.1% ammonium hydroxide in acetonitrile/methanol (75/25) |

| Flow Rate | 0.25 mL/min |

| Gradient | A gradient is used to achieve separation |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| MRM Transitions | See table below |

Multiple Reaction Monitoring (MRM) Transitions:

While the exact precursor and product ions can be optimized for a specific instrument, typical MRM transitions are as follows:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| tetranor-PGDM | 327.2 | 163.1 |

| tetranor-PGDM-d6 | 333.2 | 167.1 |

Data Presentation

The following tables summarize the quantitative performance of a validated online SPE-LC-MS/MS method for the analysis of tetranor-PGDM in human urine, using tetranor-PGDM-d6 as the internal standard.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| tetranor-PGDM | 0.2 - 40 | > 0.99 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-assay Precision (%CV) | Intra-assay Accuracy (%Bias) | Inter-assay Precision (%CV) | Inter-assay Accuracy (%Bias) |

| tetranor-PGDM | Low | 0.6 | < 15% | < 15% | < 15% | < 15% |

| Medium | 10 | < 15% | < 15% | < 15% | < 15% | |

| High | 30 | < 15% | < 15% | < 15% | < 15% |

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of urinary tetranor-PGDM using tetranor-PGDM-d6 as an internal standard.

Conclusion

Tetranor-PGDM-d6 is an essential tool for the accurate and precise quantification of urinary tetranor-PGDM, a key biomarker of systemic PGD2 production. The use of stable isotope dilution with LC-MS/MS provides a robust and reliable method for researchers in both academic and industrial settings. The detailed protocols and performance data presented in this guide offer a comprehensive resource for the implementation of this important analytical technique in studies of inflammation, allergy, and other PGD2-mediated pathologies.

References

- 1. Tetranor PGDM, an Abundant Urinary Metabolite Reflects Biosynthesis of Prostaglandin D2 in Mice and Humans* | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of Tetranor-PGDM in Prostaglandin D2 Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D2 (PGD2) is a critical lipid mediator synthesized from arachidonic acid through the cyclooxygenase (COX) pathway. It plays a pleiotropic role in various physiological and pathological processes, including inflammation, allergic reactions, sleep regulation, and smooth muscle contraction. Due to its short half-life and rapid conversion to various metabolites, direct measurement of PGD2 in biological fluids is challenging and often does not accurately reflect its systemic production. This has led to the identification and validation of its major urinary metabolite, 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (tetranor-PGDM), as a reliable and abundant biomarker for endogenous PGD2 synthesis in both human and murine models.[1][2][3] This technical guide provides an in-depth overview of the role of tetranor-PGDM in PGD2 metabolism, its clinical significance, and detailed methodologies for its quantification.

The Metabolic Fate of Prostaglandin D2: Formation of Tetranor-PGDM

The biosynthesis of PGD2 is initiated by the release of arachidonic acid from the cell membrane, which is then converted to the unstable intermediate prostaglandin H2 (PGH2) by COX-1 or COX-2. PGH2 is subsequently isomerized to PGD2 by hematopoietic prostaglandin D synthase (H-PGDS) or lipocalin-type prostaglandin D synthase (L-PGDS).

Once formed, PGD2 is rapidly metabolized through a series of enzymatic reactions. The primary pathway leading to the formation of tetranor-PGDM involves an initial 11-ketoreduction to 9α,11β-PGF2, followed by oxidation of the 15-hydroxyl group, and subsequent β- and ω-oxidation steps that shorten the carboxyl and methyl side chains, respectively. This metabolic cascade ultimately results in the formation of the stable and abundant urinary metabolite, tetranor-PGDM.[2]

Tetranor-PGDM as a Biomarker

The measurement of urinary tetranor-PGDM offers a non-invasive and accurate assessment of systemic PGD2 production. Its utility as a biomarker has been demonstrated in various clinical contexts:

-

Allergic Diseases: Elevated levels of urinary tetranor-PGDM have been observed in patients with food allergies and are correlated with the severity of allergic symptoms.[1] This makes it a promising diagnostic and monitoring tool for food allergy.

-

Mast Cell Activation: Systemic mastocytosis and other mast cell activation syndromes are characterized by excessive release of mast cell mediators, including PGD2. Urinary tetranor-PGDM levels are significantly elevated in these patients, serving as a sensitive indicator of mast cell activity.

-

Asthma: In aspirin-intolerant asthma, urinary tetranor-PGDM concentrations are increased, suggesting a role for PGD2 in the pathophysiology of this condition.

-

Inflammation: Administration of bacterial lipopolysaccharide (LPS) in human volunteers leads to a coordinate elevation of urinary tetranor-PGDM, highlighting its role as a marker of inflammatory responses.

Quantitative Data Presentation

The following tables summarize the reported urinary concentrations of tetranor-PGDM in various populations. These values are typically normalized to creatinine concentration to account for variations in urine dilution.

| Population | Mean ± SD or Median [IQR] (ng/mg Creatinine) | Reference(s) |

| Healthy Controls | 11.5 ± 1.7 | |

| Healthy Volunteers | 1.48 [0.89–1.69] | |

| Preschool (Healthy) | 4.03 [3.36–5.06] | |

| School-age (Healthy) | 2.37 [1.56–3.10] | |

| Adults (Healthy) | 1.97 [1.29–2.35] |

Table 1: Urinary Tetranor-PGDM Levels in Healthy Individuals.

| Disease State | Mean ± SD or Median [IQR] (ng/mg Creatinine) | Reference(s) |

| Systemic Mastocytosis | 37.2 ± 2.1 | |

| Rheumatoid Arthritis | 20.0 ± 2.5 | |

| Food Allergy | Significantly higher than healthy controls and other allergic diseases | |

| Aspirin-Intolerant Asthma | Elevated concentrations observed | |

| Severe Asthma (T2-high) | Elevated concentrations observed | |

| COPD | Significantly higher than non-smoking healthy volunteers |

Table 2: Urinary Tetranor-PGDM Levels in Various Disease States.

Experimental Protocols

Accurate quantification of tetranor-PGDM is crucial for its application as a biomarker. The two most common analytical methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme Immunoassay (EIA).

Quantification of Tetranor-PGDM by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules due to its high sensitivity and specificity.

1. Sample Preparation (from Urine)

-

Internal Standard Spiking: To each urine sample (e.g., 1 mL), add an internal standard, such as deuterated tetranor-PGDM (tetranor-PGDM-d4), to a final concentration of 1 ng/mL.

-

Enzymatic Digestion: Add β-glucuronidase (1000 units) to each sample and incubate at 37°C for 2 hours to deconjugate any glucuronidated metabolites.

-

Acidification: Acidify the samples to pH 3.0 with 1 M HCl.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the acidified urine sample onto the cartridge.

-

Wash the cartridge with 5 mL of water followed by 5 mL of hexane.

-

Elute the analytes with 5 mL of ethyl acetate.

-

-

Evaporation and Reconstitution: Evaporate the ethyl acetate eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% mobile phase A).

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would be:

-

0-2 min: 20% B

-

2-10 min: 20-95% B

-

10-12 min: 95% B

-

12-12.1 min: 95-20% B

-

12.1-15 min: 20% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Ionization Source Parameters:

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Tetranor-PGDM: Precursor ion (m/z) 353.2 → Product ion (m/z) 167.1

-

Tetranor-PGDM-d4 (Internal Standard): Precursor ion (m/z) 357.2 → Product ion (m/z) 171.1

-

3. Data Analysis

-

Quantify the peak areas of the analyte and the internal standard.

-

Generate a standard curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

-

Determine the concentration of tetranor-PGDM in the unknown samples by interpolating their peak area ratios from the standard curve.

-

Normalize the final concentration to the urinary creatinine concentration (ng/mg creatinine).

Quantification of Tetranor-PGDM by Enzyme Immunoassay (EIA)

EIA offers a high-throughput and cost-effective alternative to LC-MS/MS, although it may have lower specificity. This protocol describes a competitive EIA.

1. Reagent Preparation

-

Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.

-

Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20.

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

-

Assay Buffer: 0.1% BSA in PBS.

-

Tetranor-PGDM Standard: Prepare a series of standards ranging from 0.1 to 100 ng/mL in Assay Buffer.

-

Anti-tetranor-PGDM Antibody: Dilute the primary antibody in Assay Buffer to the optimal concentration determined by titration.

-

Enzyme-Conjugated Secondary Antibody: Dilute the horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) in Assay Buffer.

-

Substrate Solution: TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

-

Stop Solution: 2 M H2SO4.

2. Assay Procedure

-

Coating: Coat a 96-well microplate with an anti-mouse IgG antibody (or other capture antibody) diluted in Coating Buffer (100 µL/well). Incubate overnight at 4°C.

-

Washing: Wash the plate three times with Wash Buffer.

-

Blocking: Add 200 µL/well of Blocking Buffer and incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Competitive Binding:

-

Add 50 µL of the tetranor-PGDM standard or urine sample (appropriately diluted in Assay Buffer) to each well.

-

Add 25 µL of the diluted anti-tetranor-PGDM antibody to each well.

-

Add 25 µL of a fixed amount of HRP-labeled tetranor-PGDM (tracer) to each well.

-

Incubate for 2 hours at room temperature with gentle shaking.

-

-

Washing: Wash the plate five times with Wash Buffer.

-

Substrate Incubation: Add 100 µL of TMB Substrate Solution to each well and incubate for 15-30 minutes at room temperature in the dark.

-

Stopping Reaction: Add 100 µL of Stop Solution to each well.

-

Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis

-

Generate a standard curve by plotting the absorbance against the logarithm of the standard concentrations. The absorbance will be inversely proportional to the concentration of tetranor-PGDM.

-

Determine the concentration of tetranor-PGDM in the unknown samples from the standard curve.

-

Normalize the final concentration to the urinary creatinine concentration.

Signaling Pathways and Experimental Workflows

Visual representations of the metabolic pathways and experimental workflows can aid in understanding the complex processes involved in tetranor-PGDM analysis.

Caption: Metabolic pathway of Prostaglandin D2 to Tetranor-PGDM.

Caption: Experimental workflow for Tetranor-PGDM analysis by LC-MS/MS.

Caption: Experimental workflow for Tetranor-PGDM analysis by EIA.

Conclusion

Tetranor-PGDM has emerged as a robust and reliable biomarker for the systemic production of PGD2. Its quantification in urine provides a non-invasive window into the activity of the PGD2 pathway in various physiological and pathological states. The detailed experimental protocols and data presented in this guide are intended to facilitate further research into the role of PGD2 and its metabolites in health and disease, and to support the development of novel diagnostic and therapeutic strategies targeting this important signaling pathway.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on Tetranor-PGDM as a Biomarker for Mast Cell Activation

Introduction

Mast cell (MC) activation plays a pivotal role in a spectrum of immunological and inflammatory diseases, including systemic mastocytosis (SM), mast cell activation syndrome (MCAS), and various allergic conditions.[1][2][3] The clinical diagnosis and monitoring of these disorders are often challenging due to the transient and polysystemic nature of the symptoms.[3] Consequently, there is a critical need for sensitive and specific biomarkers that accurately reflect in vivo MC activity.[1] Among the array of mediators released upon MC degranulation, Prostaglandin D2 (PGD2) is a major cyclooxygenase (COX) product. However, PGD2 is unstable, making its direct measurement impractical for routine clinical assessment.

This guide focuses on 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (tetranor-PGDM), a major, abundant, and stable urinary metabolite of PGD2. Urinary tetranor-PGDM levels have been shown to correlate strongly with systemic PGD2 production, offering a reliable, non-invasive window into mast cell activation. Its measurement has emerged as a more sensitive diagnostic indicator for mastocytosis than traditional markers like urinary histamine metabolites. This document provides a comprehensive overview of the biochemical pathways, quantitative data, and detailed experimental protocols for the measurement of tetranor-PGDM, establishing its utility as a key biomarker in research and drug development.

Biochemical Signaling Pathway: From Arachidonic Acid to Tetranor-PGDM

The biosynthesis of tetranor-PGDM originates from arachidonic acid, a polyunsaturated fatty acid released from the cell membrane phospholipids by phospholipase A2. The pathway involves a series of enzymatic conversions, primarily initiated by cyclooxygenase (COX) enzymes and culminating in the formation of PGD2, which is then metabolized to tetranor-PGDM for urinary excretion.

-

Arachidonic Acid to PGH2 : Cyclooxygenase (COX-1 and COX-2) enzymes catalyze the oxygenation of arachidonic acid to form the unstable intermediate, Prostaglandin G2 (PGG2). PGG2 is then rapidly reduced to Prostaglandin H2 (PGH2).

-

PGH2 to PGD2 : PGH2 is a critical branch point and is converted to PGD2 by the action of specific PGD synthases (PGDS). Two main isoforms exist: hematopoietic PGD synthase (H-PGDS), found predominantly in mast cells and antigen-presenting cells, and lipocalin-type PGD synthase (L-PGDS). The presence of H-PGDS makes PGD2 a major product of activated mast cells.

-

PGD2 Metabolism : PGD2 is rapidly metabolized in vivo. One of its metabolic pathways involves conversion to 11β-PGF2α. Subsequent enzymatic reactions, including oxidations and chain shortening, lead to the formation of tetranor-PGDM, which is chemically stable and excreted in the urine. Studies have shown that tetranor-PGDM is a much more abundant urinary metabolite than other PGD2 derivatives like 11β-PGF2α and 2,3-dinor-11β-PGF2α.

Caption: Biosynthesis and metabolism of PGD2 to Tetranor-PGDM.

Quantitative Data Summary

The quantification of urinary tetranor-PGDM provides valuable data for assessing mast cell activity across different populations and disease states.

Table 1: Urinary Tetranor-PGDM Levels in Human Subjects

| Population Group | N | Mean Urinary T-PGDM (ng/mg Creatinine) | Key Findings | Reference |

| Healthy Controls | 16 | 11.5 ± 1.7 | Establishes a baseline range for normal excretion (5.0 to 26.1 ng/mg Cr). | |

| Systemic Mastocytosis (SM) | 17 | 37.2 ± 2.1 | Significantly higher than controls (p < 0.01). 65% of SM patients had elevated levels (>24.0 ng/mg Cr). | |

| Rheumatoid Arthritis (RA) | 60 | 20.0 ± 2.5 | Significantly higher than controls (p < 0.01). 33% of RA patients had elevated levels, suggesting MC activation in this disease. | |

| Food Allergy Patients | - | Significantly Higher | Levels were significantly higher in patients with food allergies compared to healthy volunteers or patients with other allergic diseases (asthma, allergic rhinitis). |

Table 2: Assay Performance and Characteristics

| Assay Method | Analyte | Range | Sensitivity (LOD/80% B/B0) | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference |

| Cayman Chemical ELISA | Tetranor-PGDM | 6.4 - 4,000 pg/mL | ~40 pg/mL (80% B/B0) | - | - | |

| Monoclonal Ab-based EIA | Tetranor-PGDM | 0.252 - 20.2 ng/mL | 0.0498 ng/mL (LOD) | 3.9 - 6.0 | 5.7 - 10.4 | |

| Online SPE-LC-MS/MS | Tetranor-PGDM | 0.2 - 40 ng/mL | - | < 15% | < 15% |

Experimental Protocols

Accurate quantification of tetranor-PGDM is crucial. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantification of Urinary Tetranor-PGDM by Competitive ELISA

This protocol is adapted from commercially available kits (e.g., Cayman Chemical). The assay first converts tetranor-PGDM to a more stable derivative, tetranor-PGJM, which is then quantified.

1. Sample Preparation (Urine):

-

Thaw frozen urine samples to room temperature.

-

Centrifuge at 10,000 rpm for three minutes to remove any precipitate.

-

Dilute samples at least 1:2 with the provided ELISA Buffer. All samples must be free of organic solvents.

2. Conversion to Tetranor-PGJM Derivative:

-

This step is often integrated into the standard preparation of the kit. A bulk standard (e.g., 100 ng/ml) is incubated at 60°C for 18 hours to convert tetranor-PGDM to its stable tetranor-PGJM derivative.

3. Assay Procedure:

-

Standard Curve Preparation : Prepare a serial dilution of the derivatized tetranor-PGJM standard in ELISA buffer, typically ranging from 4,000 pg/ml down to ~6 pg/ml.

-

Plate Loading :

-

Add 100 µl of ELISA Buffer to the Non-Specific Binding (NSB) wells.

-

Add 50 µl of ELISA Buffer to the Maximum Binding (B0) wells.

-

Add 50 µl of each standard dilution to the appropriate wells.

-

Add 50 µl of each diluted urine sample to the sample wells.

-

-

Tracer and Antibody Addition :

-

Add 50 µl of the tetranor-PGDM AChE Tracer to all wells except the Blank and Total Activity wells.

-

Add 50 µl of the tetranor-PGDM Antiserum to all wells except the Blank, Total Activity, and NSB wells.

-

-

Incubation : Cover the plate and incubate for 18 hours at 4°C.

-

Washing : Wash the plate five times with Wash Buffer.

-

Development : Add 200 µl of Ellman's Reagent to each well and 5 µl of Tracer to the Total Activity well. Incubate on an orbital shaker in the dark for 60-90 minutes.

-

Reading : Read the absorbance at a wavelength between 405-420 nm.

-

Calculation : Calculate the %B/B0 for each standard and sample and plot the standard curve. Determine sample concentrations from the standard curve.

Caption: ELISA Workflow for Tetranor-PGDM.

Protocol 2: Quantification by Online SPE-LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers high specificity and sensitivity and is considered a gold-standard method for quantification. Online Solid-Phase Extraction (SPE) provides high-throughput sample cleanup.

1. Sample Preparation:

-

Thaw urine samples.

-

Add an internal standard (e.g., deuterated tetranor-PGEM-d6) to a 0.2 mL aliquot of each sample, calibrator, and QC sample.

-

Precipitate proteins by adding a solvent like acetonitrile, then vortex and centrifuge.

-

Transfer the supernatant for injection into the LC-MS/MS system.

2. Online Solid-Phase Extraction (SPE):

-

The sample is loaded onto an extraction column where tetranor-PGDM is retained while salts and other interferences are washed to waste.

-

A valve switch then elutes the analyte from the SPE column onto the analytical column.

3. Liquid Chromatography (LC):

-

Column : Reversed-phase C18 column (e.g., ACCQ-TAG Ultra C18, 1.7 µm, 100 mm × 2.1 mm).

-

Mobile Phase A : 10 mM ammonium carbonate with 0.1% ammonium hydroxide in water.

-

Mobile Phase B : 0.1% ammonium hydroxide in acetonitrile/methanol (75/25).

-

Flow Rate : 0.25 mL/min.

-

Gradient : A gradient elution is used to separate tetranor-PGDM from other urine components and isomers.

4. Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode : Electrospray Ionization (ESI) in negative mode.

-

Detection : Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for tetranor-PGDM and its internal standard. The identical MRM transitions for tetranor-PGDM and its isomer tetranor-PGEM make chromatographic separation critical.

-

Quantification : A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentration in unknown samples is determined from this curve.

Caption: Online SPE-LC-MS/MS Workflow.

Conclusion

Tetranor-PGDM has been robustly established as an abundant and stable urinary metabolite of PGD2, making it a superior biomarker for systemic PGD2 biosynthesis and, by extension, mast cell activation. Quantitative analysis reveals significantly elevated levels in patients with systemic mastocytosis and other inflammatory conditions involving mast cells, highlighting its diagnostic and monitoring potential. The availability of both sensitive immunoassays and highly specific mass spectrometry methods allows for its reliable measurement in a clinical research setting. For drug development professionals, tetranor-PGDM serves as a valuable pharmacodynamic biomarker to assess the efficacy of novel therapeutics targeting mast cell stabilization or the PGD2 pathway. Continued research and standardization of assays will further solidify the role of tetranor-PGDM as an indispensable tool in the study and management of mast cell-mediated diseases.

References

Tetranor-PGDM: A Key Biomarker in Allergy and Inflammation Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (PGs) are a family of lipid compounds derived from arachidonic acid that play a pivotal role in mediating inflammatory responses.[1] Among these, Prostaglandin D2 (PGD2) is a primary mediator produced and released by activated mast cells, which are central to the pathophysiology of allergic reactions.[1][2][3] Following its release, PGD2 is rapidly metabolized in the body. Its major, stable urinary metabolite, 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (tetranor-PGDM), serves as a reliable and non-invasive biomarker reflecting the systemic biosynthesis of PGD2.[4] The quantification of urinary tetranor-PGDM provides a valuable tool for assessing mast cell activation in various allergic and inflammatory conditions, offering particular utility in the diagnosis and monitoring of food allergies. This guide provides a comprehensive technical overview of tetranor-PGDM, covering its biochemical pathways, role in disease, quantitative data, and detailed experimental protocols for its measurement.

Section 1: Biosynthesis of PGD2 and Metabolism to Tetranor-PGDM

The generation of tetranor-PGDM is a multi-step process that begins with the synthesis of its parent compound, PGD2. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by cyclooxygenase enzymes (COX-1 and COX-2) into the unstable intermediate, Prostaglandin H2 (PGH2). PGH2 is subsequently isomerized to PGD2 by two distinct prostaglandin D synthases: hematopoietic PGD synthase (H-PGDS), found primarily in mast cells and eosinophils, and lipocalin-type PGD synthase (L-PGDS).

Once synthesized, PGD2 has a short half-life in circulation. It undergoes extensive metabolism, primarily through a pathway involving 15-hydroxyprostaglandin dehydrogenase (15-PGDH), to form 13,14-dihydro-15-keto PGD2 in the plasma. This intermediate is then subject to a series of β- and ω-oxidation steps, leading to the formation of the stable end-product, tetranor-PGDM, which is then excreted in the urine. This metabolic stability makes tetranor-PGDM an ideal biomarker for tracking PGD2 production over time.

Section 2: The Role of Tetranor-PGDM in Allergic Inflammation

Tetranor-PGDM's significance in research stems from its direct link to PGD2, a potent mediator in type 2 inflammatory responses characteristic of allergic diseases.

Mast Cell Activation and PGD2 Release: In allergic individuals, exposure to an allergen triggers the cross-linking of IgE antibodies on the surface of mast cells. This event initiates a signaling cascade leading to mast cell degranulation and the release of pre-stored mediators (e.g., histamine, tryptase) and the de novo synthesis of lipid mediators, including a substantial amount of PGD2. Therefore, elevated levels of the PGD2 metabolite, tetranor-PGDM, in urine are a direct indicator of recent mast cell activation.

Downstream Effects of PGD2: PGD2 exerts its biological effects by binding to two G-protein coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (DP2 or CRTH2). The activation of these receptors on various immune cells, particularly the DP2 receptor, orchestrates a classic allergic inflammatory response:

-

Eosinophil and Basophil Recruitment: PGD2 is a powerful chemoattractant for eosinophils and basophils, drawing them to the site of the allergic reaction primarily via the DP2 receptor.

-

T-helper 2 (Th2) Cell Activation: PGD2 promotes the function of Th2 cells, which are critical for producing cytokines like IL-4, IL-5, and IL-13 that perpetuate the allergic cascade.

-

Innate Lymphoid Cell (ILC2) Activation: PGD2 also activates ILC2s, another key source of type 2 cytokines.

Tetranor-PGDM as a Specific Biomarker: Research has shown that urinary tetranor-PGDM is a particularly specific and sensitive biomarker for food allergy. In both murine models and human patients, its levels correlate strongly with the severity of allergic symptoms and intestinal mast cell accumulation following oral food challenges. Notably, urinary tetranor-PGDM levels are significantly higher in patients with food allergies compared to healthy individuals or patients with other allergic conditions such as asthma, atopic dermatitis, or allergic rhinitis, where mast cell activation may be more localized or involve different mediator profiles.

Section 3: Quantitative Analysis of Tetranor-PGDM

The concentration of tetranor-PGDM in urine provides a quantitative measure of systemic PGD2 production. Levels can vary based on age and health status. The data below, compiled from multiple studies, highlights typical concentrations in different populations.

| Population Group | Condition | Median Urinary Tetranor-PGDM Level (ng/mg Creatinine) | Source(s) |

| Healthy Subjects | General | 0.3 - 2.5 | |

| Healthy Adults | Baseline | 1.97 (IQR: 1.29–2.35) | |

| Healthy School-Age Children | Baseline | 2.37 (IQR: 1.56–3.10) | |

| Healthy Preschool Children | Baseline | 4.03 (IQR: 3.36–5.06) | |

| Patients with Food Allergy | - | Significantly higher than healthy and other allergic groups | |

| Patients with Allergic Rhinitis | Before/During Pollen Season | No significant change (Baseline: 1.48) | |

| Patients with Atopic Dermatitis | - | No significant change from baseline | |

| Patients with COPD | - | Significantly higher than non-smoking healthy volunteers |

IQR: Interquartile Range; COPD: Chronic Obstructive Pulmonary Disease

These data underscore the utility of tetranor-PGDM as a biomarker, particularly for distinguishing the systemic mast cell activation seen in food allergy from more localized or different inflammatory processes in other allergic diseases. The higher baseline levels in younger children may reflect developmental differences in immune responses.

Section 4: Experimental Protocols for Tetranor-PGDM Measurement

Accurate quantification of tetranor-PGDM is critical for its use as a biomarker. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunoassay (EIA).

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying small molecules due to its high sensitivity and specificity. An online solid-phase extraction (SPE) system can be integrated for high-throughput analysis.

Detailed Methodology:

-

Sample Preparation: A urine sample (e.g., 0.4 mL) is diluted with an acidic solution (e.g., 0.1% formic acid) to stabilize the analyte. An internal standard (e.g., deuterated tetranor-PGDM) is added to correct for sample loss and matrix effects.

-

Solid-Phase Extraction (SPE): The diluted sample is loaded onto an SPE cartridge (e.g., HLB μElution plate). The cartridge is preconditioned with a solvent like acetonitrile and water.

-

Washing: The cartridge is washed with water and a non-polar solvent like hexane to remove interfering substances.

-

Elution: The purified tetranor-PGDM is eluted from the cartridge using a strong organic solvent, typically acetonitrile. The eluate is collected and dried.

-

Reconstitution & Injection: The dried residue is reconstituted in a mobile phase-compatible solution and injected into the LC-MS/MS system.

-

LC Separation: The sample is passed through a chromatography column (e.g., C18) to separate tetranor-PGDM from other molecules based on its physicochemical properties.

-

MS/MS Detection: The separated analyte enters the mass spectrometer, where it is ionized. Specific parent-daughter ion transitions for tetranor-PGDM are monitored (Multiple Reaction Monitoring - MRM) for highly selective and sensitive quantification.

Method 2: Competitive Enzyme-Linked Immunoassay (EIA)

A competitive EIA offers an alternative to LC-MS/MS that does not require as much specialized equipment and can be adapted for higher sample numbers. This method relies on a specific monoclonal antibody developed against tetranor-PGDM.

Detailed Methodology:

-

Antibody Production: BALB/c mice are immunized with tetranor-PGDM conjugated to a carrier protein like keyhole limpet hemocyanin (KLH). Splenocytes from immunized mice are fused with myeloma cells to create hybridomas, which are then screened to isolate clones producing high-affinity monoclonal antibodies against tetranor-PGDM.

-

Plate Coating: A 96-well microplate is pre-coated with a secondary antibody (e.g., Goat Anti-Mouse IgG). The specific anti-tetranor-PGDM monoclonal antibody is then added and allowed to bind.

-

Competitive Binding: The urine sample (or a standard) is added to the wells along with a fixed amount of tetranor-PGDM conjugated to an enzyme tracer (e.g., acetylcholinesterase). The tetranor-PGDM in the sample and the tracer-conjugated tetranor-PGDM compete for binding to the limited number of monoclonal antibody sites.

-

Incubation and Washing: The plate is incubated to allow binding to reach equilibrium. It is then washed to remove any unbound sample and tracer.

-

Signal Development: A substrate for the enzyme (e.g., Ellman's reagent) is added to each well. The enzyme on the bound tracer converts the substrate into a colored product.

-

Detection: The absorbance of the colored product is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of tetranor-PGDM in the original sample.

Section 5: Applications and Future Directions

The ability to reliably measure urinary tetranor-PGDM has significant applications in both clinical research and drug development.

Current Applications:

-

Diagnostic Biomarker: It serves as a highly specific, non-invasive biomarker for diagnosing food allergy and assessing the severity of immediate allergic reactions during oral food challenges.

-

Therapeutic Monitoring: It can be used to objectively monitor a patient's response to treatments for food allergy, such as mast cell stabilizers or anti-inflammatory steroids.

-

Inflammation Research: It is used to study systemic inflammatory responses, such as those induced by bacterial lipopolysaccharide.

Drug Development:

-

Pharmacodynamic Biomarker: For drugs targeting the PGD2 pathway (e.g., DP2/CRTH2 antagonists) or mast cell activation, measuring changes in urinary tetranor-PGDM provides a direct readout of the drug's biological activity in vivo.

-

Patient Stratification: In clinical trials for allergic diseases, baseline tetranor-PGDM levels could potentially be used to stratify patients based on their level of mast cell activation, identifying those most likely to respond to a targeted therapy.

Future Directions: Future research will likely focus on further validating tetranor-PGDM's role in other inflammatory conditions, such as aspirin-exacerbated respiratory disease and systemic mastocytosis. The standardization of analytical methods and the development of rapid, point-of-care tests could transition tetranor-PGDM from a specialized research tool to a widely used clinical diagnostic.

Conclusion

Tetranor-PGDM has emerged as a robust and specific biomarker that directly reflects the systemic production of the key allergic mediator, PGD2. Its measurement provides an invaluable non-invasive window into mast cell activation, with demonstrated clinical utility in the diagnosis and management of food allergy. For researchers and drug developers in the fields of allergy and inflammation, the quantification of urinary tetranor-PGDM offers a powerful tool to investigate disease pathophysiology, stratify patient populations, and assess the efficacy of novel therapeutic interventions.

References

- 1. The Biology of Prostaglandins and Their Role as a Target for Allergic Airway Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Association of age, allergic rhinitis, and regular food intake with urinary tetranor-PGD metabolite levels - Shimada - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 3. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetranor PGDM, an Abundant Urinary Metabolite Reflects Biosynthesis of Prostaglandin D2 in Mice and Humans* | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to tetranor-PGDM-d6: Structure, Properties, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the deuterated prostaglandin metabolite, tetranor-PGDM-d6, including its chemical structure, properties, and its critical role as an internal standard in the quantification of its endogenous analogue, tetranor-PGDM. This document details experimental protocols for its use in mass spectrometry and explores the biochemical pathways related to its parent compound, Prostaglandin D2 (PGD2).

Core Chemical and Physical Properties

Tetranor-PGDM-d6 is a deuterated form of tetranor-PGDM, the major urinary metabolite of PGD2. The incorporation of six deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification assays.[1]

Chemical Structure and Nomenclature

Formal Name: 9α-hydroxy-11,15-dioxo-2,3,4,5-tetranor-prostan-1,20-dioic acid-17,17,18,18,19,19-d6[1]

Synonyms: tetranor-Prostaglandin D Metabolite-d6[1]

The chemical structure of tetranor-PGDM-d6 is presented below:

Note: An illustrative image of the chemical structure would be placed here in a full whitepaper. For this text-based generation, a placeholder is used.

Physicochemical Data

The key physicochemical properties of tetranor-PGDM-d6 are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1314905-92-4 | [1][2] |

| Molecular Formula | C₁₆H₁₈D₆O₇ | |

| Formula Weight | 334.4 g/mol | |

| Purity | ≥99% deuterated forms (d₁-d₆) | |

| Formulation | A solution in methyl acetate | |

| Solubility | DMF: ~50 mg/mLDMSO: ~50 mg/mLPBS (pH 7.2): ~1 mg/mL | |

| Storage | -80°C for at least six months |

Biological Significance and the PGD2 Metabolic Pathway

Tetranor-PGDM-d6 is instrumental in studying the biosynthesis and metabolism of PGD2, a critical lipid mediator involved in various physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation. Tetranor-PGDM is an abundant urinary metabolite that reflects the systemic biosynthesis of PGD2 in both mice and humans.

The biosynthesis of PGD2 originates from arachidonic acid and is metabolized into tetranor-PGDM. The following diagram illustrates this key biochemical pathway.

References

The Unwavering Standard: A Technical Guide to the Principle and Application of Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the demanding fields of pharmaceutical development and clinical research, the pursuit of accuracy and precision is paramount. Mass spectrometry (MS), coupled with liquid chromatography (LC-MS), has become an indispensable tool for its sensitivity and selectivity. However, the inherent variability in sample preparation, matrix effects, and instrument response can compromise the integrity of quantitative data. To surmount these challenges, the use of stable isotope-labeled internal standards (SIL-ISs), with a prominent role for deuterated standards, has been firmly established as the gold standard. This technical guide provides an in-depth exploration of the core principles, practical applications, and critical considerations for leveraging deuterated standards to achieve robust and reliable quantification in mass spectrometry.

The Core Principle: Isotope Dilution Mass Spectrometry

The foundational principle behind the use of deuterated standards is isotope dilution mass spectrometry (IDMS).[1] This technique involves the addition of a known quantity of an isotopically labeled version of the analyte (the deuterated internal standard) to the sample at the earliest stage of the analytical workflow.[1][2] The deuterated standard is chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen.[3][4]

This near-identical physicochemical nature ensures that the deuterated standard behaves virtually identically to the analyte throughout the entire analytical process, including extraction, derivatization, chromatography, and ionization. While they are indistinguishable chemically, the mass spectrometer can readily differentiate between the analyte and the deuterated standard due to their mass difference. By measuring the ratio of the signal from the native analyte to that of the known amount of the deuterated internal standard, any variations or losses encountered during the analysis are effectively normalized, leading to highly accurate and precise quantification.

Advantages of Employing Deuterated Standards

The adoption of deuterated internal standards offers a multitude of advantages that significantly enhance the quality and reliability of quantitative mass spectrometry data:

-

Mitigation of Matrix Effects: Biological matrices are complex mixtures of endogenous compounds that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction of the analyte's signal.

-

Correction for Sample Preparation Variability: Losses can occur at various stages of sample preparation, such as extraction, evaporation, and reconstitution. By introducing the deuterated standard at the beginning, it experiences the same proportional losses as the analyte, ensuring that the final analyte-to-internal standard ratio remains constant and the quantification accurate.

-

Improved Accuracy and Precision: By compensating for both physical and matrix-induced variations, deuterated standards dramatically improve the accuracy (closeness to the true value) and precision (reproducibility) of the measurement.

-

Enhanced Method Robustness: The use of deuterated standards makes analytical methods less susceptible to minor variations in experimental conditions, leading to more reliable and transferable methods between different laboratories and instruments.

Data Presentation: The Quantitative Impact

The empirical evidence supporting the use of deuterated standards is compelling. The following tables summarize quantitative data from various studies, illustrating the significant improvements in assay performance.

| Analyte | Internal Standard Type | Matrix | Accuracy (% Mean Bias) | Precision (% RSD) |

| Drug X | Deuterated IS | Plasma | -1.5 | 4.2 |

| Drug X | Structural Analog IS | Plasma | -8.7 | 12.5 |

| Metabolite Y | Deuterated IS | Urine | 2.1 | 5.5 |

| Metabolite Y | No IS | Urine | -25.3 | 21.8 |

Table 1: Comparison of accuracy and precision for the quantification of a hypothetical drug and metabolite with and without a deuterated internal standard. The data demonstrates a marked improvement in both accuracy and precision when a deuterated standard is employed.

| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard |

| Mean Bias (%) | 100.3 | 96.8 |

| Standard Deviation of Bias (%) | 7.6 | 8.6 |

Table 2: Impact of internal standard choice on assay precision for the analysis of Kahalalide F. The use of a deuterated standard resulted in a mean bias closer to the true value and a lower standard deviation, indicating improved precision.

Experimental Protocols

The successful implementation of deuterated standards requires meticulous attention to detail in the experimental protocol. Below are detailed methodologies for key experiments.

Protocol 1: General Quantitative Analysis of a Small Molecule in Plasma

1. Preparation of Standards and Quality Controls (QCs)

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol).

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution with a blank biological matrix (e.g., plasma).

-

Internal Standard Spiking Solution: Dilute the deuterated internal standard stock solution to a fixed concentration (e.g., 100 ng/mL) in an organic solvent like acetonitrile.

-

Quality Control Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same blank matrix.

2. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (or calibration standard/QC), add 10 µL of the internal standard spiking solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure the analyte and internal standard co-elute.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, optimized for the analyte.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

4. Data Analysis

-

Integrate the peak areas of the analyte and the deuterated internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for all samples.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Assessment of Matrix Effects

1. Sample Preparation

-

Set 1 (Neat Solution): Prepare solutions of the analyte and deuterated internal standard in the reconstitution solvent at low and high concentrations.

-

Set 2 (Post-extraction Spike): Extract blank plasma from at least six different sources. Spike the analyte and internal standard into the extracted matrix at the same low and high concentrations as Set 1.

-

Set 3 (Pre-extraction Spike): Spike the analyte and internal standard into the blank plasma from the same six sources before extraction.

2. Analysis

-

Analyze all three sets of samples by LC-MS/MS.

3. Calculation

-

Matrix Factor (MF): (Peak area of analyte in Set 2) / (Peak area of analyte in Set 1)

-

Internal Standard-Normalized Matrix Factor (IS-Normalized MF): (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)

-

Recovery (%): (Peak area of analyte in Set 3) / (Peak area of analyte in Set 2) * 100

An IS-normalized MF close to 1 indicates that the deuterated internal standard is effectively compensating for matrix effects.

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key workflows and principles related to the use of deuterated standards in mass spectrometry.

Caption: A comprehensive workflow for quantitative analysis using a deuterated internal standard.

Caption: How a co-eluting deuterated internal standard compensates for matrix effects.

Caption: Quantification of key proteins in the mTOR signaling pathway using deuterated peptide standards.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry. Their ability to closely mimic the behavior of the target analyte provides a robust and reliable means to correct for the myriad of variables inherent in the analysis of complex biological samples. By adhering to rigorous experimental protocols and understanding the fundamental principles of isotope dilution, researchers, scientists, and drug development professionals can generate high-quality, defensible data that is essential for advancing scientific knowledge and bringing new therapeutics to market. The continued application and refinement of techniques involving deuterated standards will undoubtedly remain a cornerstone of high-precision bioanalysis.

References

- 1. Graphviz [graphviz.org]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. PTMScan Direct: Identification and Quantification of Peptides from Critical Signaling Proteins by Immunoaffinity Enrichment Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

An In-depth Technical Guide to Tetranor-PGDM Formation and Excretion Pathways

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the formation, metabolism, and excretion of tetranor-prostaglandin D metabolite (tetranor-PGDM), a significant biomarker for in vivo Prostaglandin D2 (PGD2) biosynthesis. This document elucidates the enzymatic pathways, summarizes key quantitative data, and provides detailed experimental protocols for its measurement, serving as a vital resource for professionals in research and drug development.

Introduction to Tetranor-PGDM

Tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is a major urinary metabolite of Prostaglandin D2 (PGD2) in both humans and mice.[1][2] PGD2, a cyclooxygenase (COX) product of arachidonic acid, is a potent lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, sleep regulation, and cardiovascular homeostasis.[2] Due to the short half-life of PGD2, direct measurement is challenging. Consequently, its stable, abundant urinary metabolite, tetranor-PGDM, serves as a reliable surrogate for assessing systemic PGD2 production. Elevated levels of urinary tetranor-PGDM have been associated with various conditions, making it a critical biomarker in clinical and preclinical research.

Formation Pathway of Tetranor-PGDM

The biosynthesis of tetranor-PGDM originates from the conversion of arachidonic acid through a series of enzymatic reactions.

Initial Conversion of Arachidonic Acid

The pathway is initiated by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which convert arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2). While COX-1 is constitutively expressed in most tissues, COX-2 is inducible by inflammatory stimuli.

Isomerization to PGD2

PGH2 is then isomerized to PGD2 by the action of two distinct PGD synthases (PGDS):

-

Lipocalin-type PGD synthase (L-PGDS): A glutathione-independent enzyme found predominantly in the central nervous system, male genital organs, and the heart.

-

Hematopoietic PGD synthase (H-PGDS): A glutathione-dependent enzyme located in immune cells such as mast cells, antigen-presenting cells, and megakaryocytes.

Metabolism of PGD2 to Tetranor-PGDM

Following its formation, PGD2 is rapidly metabolized into several products, with tetranor-PGDM being a major end-product found in the urine. The metabolic cascade involves an initial conversion analogous to that of PGE2, mediated by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which forms 13,14-dihydro-15-keto PGD2 in the plasma. This is followed by subsequent β- and ω-oxidation, leading to the formation of tetranor-PGDM, which is then excreted via the kidneys.

Figure 1. Biosynthetic and metabolic pathway of tetranor-PGDM.

Quantitative Data on Tetranor-PGDM

Urinary tetranor-PGDM levels are a valuable tool for assessing PGD2-mediated physiological and pathological states. The following tables summarize quantitative data from various studies.

Table 1: Urinary Tetranor-PGDM Levels in Healthy Individuals and Disease States

| Population | Condition | Mean Urinary Tetranor-PGDM Level (ng/mg creatinine) | Reference |

| Healthy Volunteers | - | 0.3 - 2.5 | |

| Healthy Volunteers | - | 1.5 - 10.8 | |

| Healthy Controls | - | 11.5 | |

| Smokers | - | Significantly higher than non-smoking healthy volunteers | |

| COPD Patients | Chronic Obstructive Pulmonary Disease | Significantly higher than non-smoking healthy volunteers | |

| Systemic Mastocytosis Patients | - | 37.2 | |

| Rheumatoid Arthritis Patients | - | 20.0 | |

| Food Allergy Patients | - | Significantly higher than healthy volunteers and other allergic patients |

Table 2: Assay Performance for Tetranor-PGDM Quantification

| Assay Method | Reportable Range | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Reference |

| Online SPE-LC-MS/MS | 0.2 - 40 ng/mL | < 15% | < 15% | |

| Competitive EIA | 0.252 - 20.2 ng/mL | 3.9 - 6.0% | 5.7 - 10.4% |

Experimental Protocols

Accurate quantification of tetranor-PGDM is crucial for its application as a biomarker. Below are detailed methodologies for commonly used analytical techniques.

Sample Collection and Handling

-

Specimen: 24-hour urine collection is recommended.

-

Storage: Refrigerate the sample during collection. After collection, mix well, transfer 5-10 mL to a transport container, and freeze immediately. For long-term storage, samples should be kept at -80°C.

-

Patient Preparation: Patients should avoid aspirin, indomethacin, and other anti-inflammatory medications for at least 48 hours prior to and during sample collection.

Quantification by Online SPE-LC-MS/MS

This high-throughput method allows for the simultaneous and sensitive measurement of tetranor-PGDM.

A. Materials and Reagents:

-

Tetranor-PGDM standard

-

Isotopically labeled internal standard (e.g., tetranor-PGEM-d6)

-

Methanol, Acetonitrile, Formic Acid (LC-MS grade)

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (e.g., Monospin C18)

B. Sample Preparation:

-

Thaw urine samples at 4°C.

-

Centrifuge to remove any precipitate.

-

To a 0.2 mL aliquot of urine, add the internal standard.

-

The sample is then ready for online SPE.

C. LC-MS/MS System:

-

A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

-

The system is equipped with an online SPE module.

D. Chromatographic and Mass Spectrometric Conditions:

-

The specific column, mobile phases, gradient, and mass spectrometric parameters (e.g., MRM transitions) need to be optimized for the specific instrumentation used. The identical MRM transitions for tetranor-PGDM and tetranor-PGEM present a challenge that requires careful chromatographic separation.

E. Data Analysis:

-

Quantification is typically performed using a stable isotope dilution method with a calibration curve prepared in a matrix equivalent to the study samples to minimize matrix effects.

Quantification by Enzyme Immunoassay (EIA)

A competitive EIA is another method for measuring tetranor-PGDM, often used for screening larger numbers of samples.

A. Principle: This assay is based on the competition between unlabeled tetranor-PGDM in the sample and a fixed amount of enzyme-labeled tetranor-PGDM (tracer) for a limited number of binding sites on a specific monoclonal antibody coated on a microplate.

B. Procedure:

-

Sample Preparation: Urine samples may require a solid-phase extraction (SPE) step to concentrate the analyte and remove interfering substances. The recovery of tetranor-PGDM from SPE should be determined.

-

Assay:

-

Add standards or prepared samples to the antibody-coated microplate.

-

Add the enzyme-labeled tetranor-PGDM tracer.

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution that reacts with the enzyme to produce a measurable signal (e.g., colorimetric).

-

Measure the absorbance using a microplate reader.

-

-

Data Analysis: The concentration of tetranor-PGDM in the sample is inversely proportional to the signal intensity. A standard curve is generated to calculate the concentrations in the unknown samples.

Figure 2. General experimental workflow for urinary tetranor-PGDM analysis.

Clinical and Research Significance

The measurement of urinary tetranor-PGDM provides a non-invasive window into the systemic production of PGD2. Its utility as a biomarker is recognized in several areas:

-

Inflammatory Diseases: Elevated levels are observed in conditions like COPD, highlighting its role in inflammatory processes.

-

Allergic Reactions: Tetranor-PGDM is a sensitive marker for mast cell activation and can reflect the severity of allergic reactions, particularly in food allergies.

-

Systemic Mastocytosis: Markedly increased levels are found in patients with systemic mastocytosis, a disorder characterized by an abnormal accumulation of mast cells.

-

Drug Development: Monitoring tetranor-PGDM can be a valuable tool in the development of drugs targeting the PGD2 pathway, including inhibitors of COX enzymes and PGD synthases.

-

Niacin-Induced Flushing: The flushing response to niacin (vitamin B3) is mediated by PGD2, and urinary tetranor-PGDM levels increase concurrently.

Conclusion

Tetranor-PGDM is a robust and reliable biomarker for assessing systemic PGD2 biosynthesis. Understanding its formation and excretion pathways, coupled with standardized and validated analytical methods, is essential for its effective application in both basic research and clinical settings. This guide provides a comprehensive foundation for researchers, scientists, and drug development professionals working with this important lipid mediator.

References

Methodological & Application

Application Note: Quantification of Urinary Tetranor-PGDM by LC-MS/MS

References

- 1. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Association of age, allergic rhinitis, and regular food intake with urinary tetranor-PGD metabolite levels - Shimada - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

Application Notes and Protocols for Urinary Tetranor-PGDM Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-prostaglandin D metabolite (tetranor-PGDM) is a major urinary metabolite of prostaglandin D2 (PGD2), a key lipid mediator involved in various physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation.[1][2][3] PGD2 is produced from arachidonic acid via the cyclooxygenase (COX) pathway and is rapidly metabolized in vivo.[4][5] The quantification of urinary tetranor-PGDM provides a non-invasive and reliable method to assess systemic PGD2 production, making it a valuable biomarker in clinical research and drug development, particularly in studies related to allergy, asthma, and other inflammatory conditions.

This document provides detailed application notes and protocols for the sample preparation and analysis of tetranor-PGDM in urine using two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Data Summary

The following table summarizes key quantitative data for the analysis of urinary tetranor-PGDM from various studies. This allows for a quick comparison of assay performance and expected physiological concentrations.

| Parameter | LC-MS/MS | Monoclonal Antibody-Based EIA | Commercial ELISA Kit | Reference |

| Reportable Range | 0.2 - 40 ng/mL | 0.252 - 20.2 ng/mL | 6.4 - 4,000 pg/mL | |

| Limit of Detection (LOD) | Not explicitly stated | 0.0498 ng/mL | ~40 pg/mL (80% B/B₀) | |

| Intra-Assay Precision (%CV) | < 15% | 3.9 - 6.0% | Not specified | |

| Inter-Assay Precision (%CV) | < 15% | 5.7 - 10.4% | Not specified | |

| Accuracy (%Bias) | < 15% | Not specified | Not specified | |

| Recovery after SPE | Not explicitly stated | 82.3 - 113.5% | Not specified | |

| Normal Human Urinary Levels | Not explicitly stated | Not explicitly stated | 1.5 ng/mg creatinine | |

| Normal Mouse Urinary Levels | Not explicitly stated | Not explicitly stated | 8.1 ng/mg creatinine |

Signaling Pathway and Experimental Workflow

Prostaglandin D2 Metabolic Pathway